N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1223760-99-3
VCID: VC11890958
InChI: InChI=1S/C23H21N5O4S/c1-3-32-19-10-8-18(9-11-19)27-12-13-28-21(22(27)31)25-26-23(28)33-14-20(30)24-17-6-4-16(5-7-17)15(2)29/h4-13H,3,14H2,1-2H3,(H,24,30)
SMILES: CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C)C2=O
Molecular Formula: C23H21N5O4S
Molecular Weight: 463.5 g/mol

N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

CAS No.: 1223760-99-3

Cat. No.: VC11890958

Molecular Formula: C23H21N5O4S

Molecular Weight: 463.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide - 1223760-99-3

Specification

CAS No. 1223760-99-3
Molecular Formula C23H21N5O4S
Molecular Weight 463.5 g/mol
IUPAC Name N-(4-acetylphenyl)-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H21N5O4S/c1-3-32-19-10-8-18(9-11-19)27-12-13-28-21(22(27)31)25-26-23(28)33-14-20(30)24-17-6-4-16(5-7-17)15(2)29/h4-13H,3,14H2,1-2H3,(H,24,30)
Standard InChI Key QPCMQBABGQONQT-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C)C2=O
Canonical SMILES CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C)C2=O

Introduction

N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H- triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic compound with a unique structural composition. It features a triazolopyrazine core, which is a common motif in pharmaceutical compounds due to its potential biological activity. The compound's molecular structure includes an acetyl group attached to a phenyl ring and a sulfanyl linkage to a triazolopyrazine moiety, which is further substituted with an ethoxyphenyl group.

Synthesis and Purification

The synthesis of such complex organic compounds typically involves multi-step reactions. Common methods include the formation of the triazolopyrazine core through condensation reactions, followed by the introduction of the sulfanyl group and the attachment of the acetylphenyl and ethoxyphenyl moieties. Purification techniques such as recrystallization or chromatography are essential to achieve high purity.

Potential Biological Applications

Compounds with similar structures often exhibit biological activity, particularly in inhibiting enzymes or interacting with receptors. The presence of multiple functional groups in N-(4-acetylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H- triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide suggests potential applications in medicinal chemistry, possibly as kinase inhibitors or modulators of cellular signaling pathways.

Future Directions:

  • Investigate the compound's synthesis pathways and optimize conditions for higher yields.

  • Conduct biological assays to determine its potential as a therapeutic agent.

  • Use advanced spectroscopic techniques (e.g., NMR, MS) to confirm its structure and purity.

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